molecular formula C20H25N7O3 B13854578 (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate

(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate

Cat. No.: B13854578
M. Wt: 411.5 g/mol
InChI Key: ZUZUTQLSNIIZFB-OLUWZOPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyrimidine moiety, a piperidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. The final steps involve the addition of the amino, cyano, and oxopentenoate groups under controlled conditions to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes and identifying potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its interactions with molecular targets involved in disease pathways could lead to the development of new treatments for various conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate: shares similarities with other pyrrolopyrimidine derivatives, piperidine-containing compounds, and cyano-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H25N7O3

Molecular Weight

411.5 g/mol

IUPAC Name

methyl (Z)-3-amino-2-cyano-5-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-5-oxopent-2-enoate

InChI

InChI=1S/C20H25N7O3/c1-12-5-7-27(17(28)8-15(22)14(9-21)20(29)30-3)10-16(12)26(2)19-13-4-6-23-18(13)24-11-25-19/h4,6,11-12,16H,5,7-8,10,22H2,1-3H3,(H,23,24,25)/b15-14-/t12-,16+/m1/s1

InChI Key

ZUZUTQLSNIIZFB-OLUWZOPHSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C/C(=C(\C#N)/C(=O)OC)/N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=C(C#N)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.